1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene
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Overview
Description
1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenylboronic acid with 5-chloro-2-methoxybenzyl chloride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Scientific Research Applications
1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, resulting in the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-3-chloro-5-methoxybenzene: This compound has a similar structure but lacks the additional methoxy and chloromethyl groups. It may exhibit different chemical and biological properties due to the absence of these substituents.
1-(2-Bromophenyl)-5-chloro-2-methoxybenzene: This compound is similar but lacks the chloromethyl group. The presence or absence of specific substituents can significantly impact the compound’s reactivity and interactions with biological targets.
1-(2-Bromophenyl)-3,5-dichloro-2-methoxybenzene: This compound has an additional chlorine atom, which may alter its chemical and biological properties compared to this compound.
Properties
Molecular Formula |
C21H17BrCl2O2 |
---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C21H17BrCl2O2/c1-25-20-8-7-15(23)10-13(20)9-14-11-16(24)12-18(21(14)26-2)17-5-3-4-6-19(17)22/h3-8,10-12H,9H2,1-2H3 |
InChI Key |
SWWFAUAYPUYBGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2=C(C(=CC(=C2)Cl)C3=CC=CC=C3Br)OC |
Origin of Product |
United States |
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